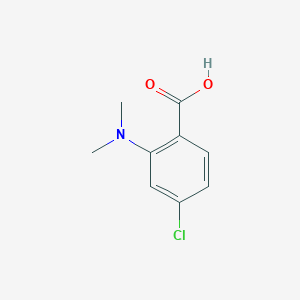
3-Methyl-1-(1-phenylcyclobutyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(1-phenylcyclobutyl)butylamine is an organic compound with the molecular formula C15H23N It is a primary aliphatic amine that features a cyclobutyl ring substituted with a phenyl group and a butylamine chain with a methyl substituent at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-phenylcyclobutyl)butylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-phenylcyclobutanecarboxylic acid with 3-methyl-1-bromobutane, followed by reduction of the resulting ester to the corresponding alcohol, and subsequent conversion to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process may include the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
3-Methyl-1-(1-phenylcyclobutyl)butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methyl-1-(1-phenylcyclobutyl)butylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Methyl-1-(1-phenylcyclobutyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
1-Phenylcyclobutylamine: Lacks the methyl and butyl substituents, resulting in different chemical properties and reactivity.
3-Methylbutylamine: Lacks the cyclobutyl and phenyl groups, leading to distinct biological activity and applications.
Cyclobutanemethanamine: Similar structure but without the phenyl and methyl substituents, affecting its overall chemical behavior.
Uniqueness
3-Methyl-1-(1-phenylcyclobutyl)butylamine is unique due to its combination of a cyclobutyl ring, phenyl group, and a butylamine chain with a methyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
3-methyl-1-(1-phenylcyclobutyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)11-14(16)15(9-6-10-15)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLDWWNOGITGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Ethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B7875259.png)
